1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)14-7-6-8-15(13-14)26-21(30)31-27-19-17-11-4-5-12-18(17)28(20(19)29)16-9-2-1-3-10-16/h1-13H,(H,26,30)/b27-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGORJIVUCTXSL-DIBXZPPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC=CC(=C4)C(F)(F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC=CC(=C4)C(F)(F)F)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one is a synthetic compound with a complex structure, characterized by its trifluoromethyl group and indole moiety. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.
- Molecular Formula : C22H14F3N3O3
- Molecular Weight : 425.36 g/mol
- CAS Number : 866143-53-5
Antidepressant Effects
Recent studies have highlighted the antidepressant-like effects of compounds similar to this compound. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, exhibited significant antidepressant effects in animal models. This effect was attributed to modulation of the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors, which are critical in mood regulation and anxiety responses .
Anti-Cancer Potential
The indole framework is well-known for its anti-cancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Research indicates that derivatives of indole can interact with various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Mechanistic Insights
The mechanism of action for compounds like this compound may involve:
- Inhibition of Kinases : Many indole derivatives inhibit specific kinases involved in cancer progression.
- Modulation of Receptor Activity : These compounds may act on neurotransmitter receptors, influencing mood and behavior.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels, impacting cell survival and death pathways.
Table 1: Summary of Biological Activities
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting comprehensive studies in animal models to assess therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of indol-2-one derivatives with modifications at position 3. Key structural analogues include:
Table 1: Structural Comparison of Indol-2-One Derivatives
Table 2: Inferred Properties Based on Structural Analogues
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what challenges arise during key reaction steps?
Answer:
The synthesis of indole-2-one derivatives typically involves:
- Imine or oxime formation via condensation of an aniline derivative with a carbonyl precursor (e.g., ketones or aldehydes) .
- Coupling reactions to introduce the trifluoromethyl-anilino group, often using carbodiimide-based reagents for amide bond formation .
- Key challenges include optimizing reaction conditions (e.g., pH, temperature) to prevent hydrolysis of the oxime or imine group and ensuring regioselectivity during substitution on the indole ring. For example, steric hindrance from the phenyl group may require prolonged reaction times or catalysts like DMAP .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions, particularly distinguishing between imino/oxime tautomers. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and detects impurities.
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in structurally related indole derivatives .
Advanced: How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, reactivity)?
Answer:
- Multi-technique validation: Cross-reference experimental NMR with density functional theory (DFT)-predicted shifts. PubChem’s computed data (e.g., InChI keys) can serve as a baseline .
- Reactivity analysis: Use molecular dynamics simulations to assess steric/electronic effects influencing reaction pathways. For example, the trifluoromethyl group’s electron-withdrawing nature may alter reaction kinetics .
Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity, such as protein target modulation?
Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., using tritiated ligands) to assess affinity for receptors like GPCRs or ion channels, as seen in structurally similar potassium channel modulators .
- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., FLIPR) to measure inhibition of kinases or proteases.
- Cellular Viability Assays: MTT or ATP-luminescence assays to screen for cytotoxicity in relevant cell lines .
Advanced: What strategies improve solubility and metabolic stability for pharmacological studies?
Answer:
- Formulation: Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation to enhance aqueous solubility .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on non-critical positions of the indole ring while preserving activity .
- Metabolic Stability: Liver microsome assays identify vulnerable sites (e.g., oxime hydrolysis), guiding prodrug design or fluorination to block metabolic pathways .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of airborne particles .
- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
- Core Modifications: Compare analogs with varying substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) to identify critical pharmacophores .
- Docking Studies: Use software like MOE or AutoDock to model interactions with target proteins (e.g., binding pockets in ion channels) .
- Pharmacokinetic Profiling: Assess logP, plasma protein binding, and half-life in animal models to prioritize leads .
Basic: What are the documented biological applications of structurally related indole-2-one derivatives?
Answer:
- Neuropharmacology: SNAP 37889 (a similar imino-indole) is studied for its role in appetite suppression and neuropeptide modulation .
- Oncology: Trifluoromethyl-substituted indoles show promise as kinase inhibitors (e.g., FLT3 in leukemia) .
- Antimicrobial Agents: Indole derivatives exhibit activity against bacterial biofilms .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein, followed by pull-down assays and MS/MS identification .
- Thermal Shift Assays: Monitor protein denaturation temperatures to confirm binding-induced stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
